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Executive Summary
S-309309 is a novel, orally administered small molecule inhibitor of monoacylglycerol

acyltransferase-2 (MGAT2) developed by Shionogi for the treatment of obesity.[1][2][3] The

therapeutic rationale is based on inhibiting MGAT2, an enzyme pivotal for the re-synthesis of

triglycerides in the small intestine, thereby modulating the absorption of dietary fat.[4][5] This

mechanism represents a distinct approach from current incretin-based therapies like GLP-1

receptor agonists.[6] Preclinical studies in diet-induced obese (DIO) mice demonstrated

promising metabolic benefits, including reduced body weight and improved insulin sensitivity.[7]

[8] The compound advanced through a successful Phase I trial, showing good safety and

tolerability.[9][10] However, a Phase II study in adults with obesity did not meet its primary

endpoint for weight loss with monotherapy, leading Shionogi to explore combination strategies.

[11] This guide provides an in-depth summary of the discovery and development history of S-
309309, detailing its mechanism of action, preclinical data, and clinical trial outcomes.

Discovery and Mechanism of Action
S-309309 was identified by Shionogi as a selective inhibitor of monoacylglycerol

acyltransferase-2 (MGAT2).[7] MGAT2 is highly expressed in the enterocytes of the small

intestine and plays a key role in the monoacylglycerol pathway, which is responsible for

absorbing the majority of dietary fat.[7][12] By catalyzing the synthesis of diacylglycerol from
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monoacylglycerol and acyl-CoA, MGAT2 is a critical step in the re-esterification of digested

triglycerides before they are packaged into chylomicrons and released into circulation.[4][12]

The inhibition of MGAT2 by S-309309 is designed to reduce the absorption of dietary fat.[5]

Preclinical evidence further suggests that this inhibition leads to increased intestinal fatty acid

β-oxidation, enhanced energy expenditure, and influences the release of anorectic gut

hormones like glucagon-like peptide-1 (GLP-1) and peptide tyrosine-tyrosine (PYY).[7][13][14]
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Caption: Mechanism of Action of S-309309 via MGAT2 Inhibition.
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Preclinical Development
S-309309 was evaluated in high-fat diet (HFD)-induced obesity (DIO) mouse models to assess

its anti-obesity and metabolic effects. These studies provided the foundational evidence for

advancing the compound into clinical trials.

Experimental Protocols: Preclinical
Animal Model: Mice were fed a high-fat diet (HFD) for a period of 4 weeks to establish a diet-

induced obesity (DIO) model.[7]

Drug Administration: S-309309 was administered orally (p.o.) twice daily (b.i.d.).[7][8]

Efficacy Assessment: Key parameters measured included body weight, food intake, energy

expenditure, insulin sensitivity (HOMA-IR index), plasma glucose, and lipid levels (hepatic

triglycerides, plasma aminotransferases).[7] Gene expression analysis related to fatty acid

oxidation was performed on intestinal tissue via quantitative PCR.[7]

Preclinical Results Summary
The key quantitative findings from the preclinical studies in DIO mice are summarized below.
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Parameter
Treatment
Group

Dosage Duration Outcome

Body Weight

Gain
S-309309

3 mg/kg, p.o.,

b.i.d.
4 weeks

Significant

reduction

compared to

vehicle.[7]

Food Intake S-309309
3 mg/kg, p.o.,

b.i.d.
4 weeks

Reduction

observed under

ad libitum

feeding.[7]

Energy

Expenditure
S-309309

3 mg/kg, p.o.,

b.i.d.
1 week

Increased under

restricted-feeding

conditions.[7]

Insulin

Resistance
S-309309

3 mg/kg, p.o.,

b.i.d.
N/A

Decrease in

HOMA-IR index.

[7]

Hepatic

Steatosis
S-309309

3 mg/kg, p.o.,

b.i.d.
N/A

Reduction in

hepatic

triglyceride

content.[7][14]

Intestinal Gene

Expression
S-309309

3 mg/kg, p.o.,

b.i.d.
N/A

Upregulation of

genes for fatty

acid β-oxidation.

[7]

Clinical Development
S-309309 progressed into human clinical trials to evaluate its safety, tolerability,

pharmacokinetics, and efficacy.

Phase I (NCT05247970)
Safety, PK/PD in Healthy

& Obese Adults

Phase II (NCT05925114)
Dose-Ranging Efficacy

in Obese Adults

Favorable Safety
& PK Profile Future Development

(Combination Therapy)

Monotherapy Efficacy
Below Target
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Caption: Clinical Development Workflow for S-309309.

Phase I Clinical Trial (NCT05247970)
A Phase I study was conducted to assess the safety, tolerability, and pharmacokinetics of S-
309309 in healthy adults with and without obesity.[9][10]

Study Design: A single-center, randomized, double-blind, placebo-controlled study.[9]

Part 1 (Single-Ascending Dose): 50 healthy adults received a single oral dose of S-309309
or placebo in a fasted state. Doses were escalated after safety reviews.[9][10]

Part 2 (Multiple Dose): 24 healthy adults with or without obesity received multiple oral doses

of S-309309 or placebo in a fed state.[9][10]

Assessments: The study evaluated safety (adverse events), pharmacokinetics (PK), the

effect of food, and the pharmacodynamic (PD) biomarker of MGAT2 inhibition, dicarboxylic

acid (18:1).[9] It also assessed any drug-drug interaction with midazolam, a CYP3A4

substrate.[15]
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Parameter Study Part Dosage Population Outcome

Safety &

Tolerability
Single Dose Up to 300 mg Healthy Adults

Well tolerated;

no serious

adverse events.

[9][10]

Multiple Dose
50 mg once

daily, 14 days

Healthy & Obese

Adults

Well tolerated;

no

discontinuations

due to AEs.[9]

[10]

Pharmacokinetic

s
Single Dose Ascending Healthy Adults

Dose-

proportional

exposure.[9]

Single Dose N/A Healthy Adults

PK

characteristics

unaffected by

food intake.[9]

[10]

Multiple Dose 50 mg once daily
Healthy & Obese

Adults

No clinically

meaningful PK

difference

between groups.

[9]

Pharmacodynam

ics

Single & Multiple

Dose
N/A

Healthy & Obese

Adults

Significant

increase in

biomarker

dicarboxylic acid

(18:1).[9]

Drug Interaction N/A N/A N/A

Did not affect the

pharmacokinetic

s of midazolam

(CYP3A

substrate).[9]
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Phase II Clinical Trial (NCT05925114)
Following the positive Phase I results, a Phase II trial was initiated to evaluate the efficacy and

safety of S-309309 in a larger population of adults with obesity.[1][6]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging

study.[1][6]

Participants: Adults with a Body Mass Index (BMI) of ≥ 30 kg/m ².[1][11] Inclusion criteria

required a stable body weight and at least one prior unsuccessful dietary effort to lose

weight.[1]

Intervention: Participants were randomized to one of four parallel arms: three different dose

levels of S-309309 (low, middle, high) or a matching placebo, administered as oral capsules

once daily for 24 weeks.[1]

Primary Endpoint: The percent change in body weight from baseline at Week 24.[6]

Secondary Endpoints: Percentage of subjects achieving weight loss thresholds of ≥5%,

≥10%, ≥15%, and ≥20%.[6]

The top-line results from the Phase II study were announced by Shionogi in mid-2024.

Parameter
Treatment
Group

Dosage Duration Outcome

Primary Endpoint

Percent Change

in Body Weight

S-309309

(Monotherapy)

Low, Middle,

High
24 Weeks

<5% weight loss

from baseline.

Conclusion and Future Directions
S-309309 is a novel MGAT2 inhibitor that demonstrated a strong preclinical rationale and a

favorable safety and pharmacokinetic profile in Phase I clinical trials. However, the Phase II

study revealed that as a monotherapy, S-309309 did not achieve a level of weight loss

considered sufficient for advancement as a single agent in the current competitive obesity

treatment landscape.
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The modest efficacy as a monotherapy, coupled with its distinct mechanism of action, suggests

potential utility in combination with other anti-obesity medications. Preclinical data has

indicated possible additive or synergistic effects when combined with GLP-1 receptor agonists.

Shionogi is now actively considering this combination approach for future development, aiming

to leverage the metabolic benefits of S-309309 to enhance the efficacy of existing therapeutic

classes. Further clinical studies will be required to validate the potential of S-309309 as part of

a combination treatment regimen for obesity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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